2-(2,6-Difluorophenyl)-4-fluorobenzoic acid
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Overview
Description
2-(2,6-Difluorophenyl)-4-fluorobenzoic acid is an organic compound characterized by the presence of fluorine atoms on both the phenyl and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-4-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 2,6-difluorophenylboronic acid and 4-fluorobenzoyl chloride, are prepared.
Coupling Reaction: The aryl halide and boronic acid are reacted in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acids or phenyl derivatives.
Scientific Research Applications
2-(2,6-Difluorophenyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenylacetic acid: Similar in structure but with an acetic acid moiety instead of a benzoic acid.
2,6-Difluorophenol: Contains a hydroxyl group instead of a carboxyl group.
2,6-Difluorobenzenesulfonamide: Contains a sulfonamide group instead of a carboxyl group .
Uniqueness
2-(2,6-Difluorophenyl)-4-fluorobenzoic acid is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-7-4-5-8(13(17)18)9(6-7)12-10(15)2-1-3-11(12)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHGTGRXGUFEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689686 |
Source
|
Record name | 2',5,6'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-08-5 |
Source
|
Record name | 2',5,6'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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